3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride
Description
Historical Context and Discovery
The historical foundation of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" and made groundbreaking discoveries in this field. Knorr's initial work focused on attempting to synthesize quinoline derivatives with antipyretic activity, but he accidentally obtained antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for modern heterocyclic pharmaceutical development.
The development of pyrazole chemistry continued through the 20th century, with significant advances in synthetic methodologies and biological applications. The first natural pyrazole derivative was isolated by Japanese researchers Kosuge and Okeda in 1954, when they extracted 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family from tropical Asia. This discovery challenged the previous assumption that pyrazoles could not be obtained naturally and opened new avenues for natural product research.
Modern synthetic approaches to pyrazole-containing compounds have evolved significantly from Knorr's original methodologies. Contemporary research has developed sophisticated strategies for preparing complex pyrazole derivatives, including amino alcohol structures similar to 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride. These advances have enabled the preparation of highly functionalized pyrazole systems with specific substitution patterns that enhance biological activity and pharmaceutical properties.
Position in Pyrazole-Containing Heterocyclic Chemistry
Pyrazole represents a five-membered heterocyclic structure composed of three carbon atoms and two nitrogen atoms in adjacent positions, corresponding to the molecular formula C₃H₄N₂. The compound exhibits weak basic properties with a pKb value of 11.5 and a pKa of the conjugated acid of 2.49 at 25°C. Within the broader context of heterocyclic chemistry, pyrazoles occupy a privileged position due to their diverse biological activities and structural versatility.
The classification of this compound places it within the category of amino alcohol derivatives containing a substituted pyrazole ring. This compound belongs to the broader class of pyrazole-containing pharmaceutically active compounds that have demonstrated significant therapeutic potential. Related structures in the chemical literature include 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride, which shares structural similarities but differs in the positioning of functional groups.
Contemporary research has identified pyrazole derivatives as emerging privileged scaffolds in drug discovery, with numerous compounds containing pyrazole nuclei advancing through clinical and preclinical studies. The structural framework represented by this compound contributes to this expanding family of therapeutically relevant heterocycles. Pyrazole-containing compounds have found applications across multiple therapeutic areas, including antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelminthic, antioxidant, and herbicidal activities.
Table 1: Classification Parameters for Pyrazole-Containing Amino Alcohols
| Parameter | Specification |
|---|---|
| Chemical Class | Heterocyclic amino alcohol |
| Ring System | 1-Methyl-1H-pyrazole |
| Functional Groups | Primary amine, primary alcohol |
| Salt Form | Dihydrochloride |
| Molecular Framework | Amino alcohol with pyrazole substituent |
| Therapeutic Category | Pharmaceutically relevant intermediate |
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures. The compound name indicates a three-carbon chain backbone (propan-1-ol) with an amino group at position 3, a pyrazole-containing substituent at position 2, and formation of a dihydrochloride salt through protonation of basic nitrogen centers.
The structural identification of this compound requires careful analysis of its connectivity pattern and stereochemical considerations. The pyrazole ring system features a methyl substituent at the N1 position, creating a 1-methyl-1H-pyrazole moiety. This pyrazole unit connects to the propanol backbone through a methylene bridge (-CH₂-) attached to the 4-position of the pyrazole ring. The resulting structure creates a complex amino alcohol with multiple potential sites for hydrogen bonding and molecular interactions.
Comparative analysis with related structures in the literature reveals important structural relationships. The compound 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride, which has been characterized with a molecular weight of approximately 191.66 grams per mole and Chemical Abstracts Service number 1909336-67-9, represents a structural isomer with different positioning of the amino and pyrazole-containing substituents. The InChI identifier for this related compound is "1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H".
Table 2: Structural Identification Parameters
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₇Cl₂N₃O |
| Core Structure | Propan-1-ol with pyrazole substituent |
| Substitution Pattern | 3-amino, 2-[(1-methyl-1H-pyrazol-4-yl)methyl] |
| Salt Formation | Dihydrochloride (two HCl equivalents) |
| Functional Groups | Primary amine, primary alcohol, N-methylpyrazole |
The molecular structure features specific bond angles and lengths characteristic of pyrazole and amino alcohol systems. X-ray crystallographic studies of related pyrazole-containing compounds have provided insights into the preferred conformations and intermolecular interactions of such structures. The pyrazole ring typically maintains planarity, while the amino alcohol chain adopts conformations that optimize hydrogen bonding patterns and minimize steric interactions.
Spectroscopic characterization methods, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, provide essential tools for structural confirmation of this compound. The pyrazole ring protons typically appear in the aromatic region of proton nuclear magnetic resonance spectra, while the amino alcohol functionality generates characteristic patterns in both proton and carbon-13 nuclear magnetic resonance spectra. Infrared spectroscopy reveals distinctive absorption bands corresponding to nitrogen-hydrogen, oxygen-hydrogen, and carbon-nitrogen bond stretching frequencies, enabling definitive structural identification.
Properties
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-5-8(4-10-11)2-7(3-9)6-12;;/h4-5,7,12H,2-3,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSBKSWPHQNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Amino Alcohol Intermediate
The amino alcohol backbone is generally prepared via nucleophilic ring-opening reactions of epoxides or via reductive amination routes:
Epoxide Ring-Opening Method : Starting from an epoxide such as glycidol or a substituted epoxide, nucleophilic attack by an amine source (e.g., ammonia or a primary amine) opens the ring to yield the amino alcohol. For example, the reaction of 1-methyl-1H-pyrazol-4-ylmethanol with epichlorohydrin under basic conditions can yield the amino alcohol intermediate after subsequent amination and hydroxyl group formation steps.
Reductive Amination : A keto or aldehyde intermediate bearing the pyrazole substituent is reacted with ammonia or an amine under reducing conditions (e.g., NaBH4 or catalytic hydrogenation) to form the amino alcohol.
Introduction of the 1-Methyl-1H-Pyrazol-4-yl Methyl Group
The pyrazole moiety is introduced via alkylation or coupling reactions:
Alkylation of the Amino Alcohol : The amino alcohol intermediate can be alkylated with a suitable 1-methyl-1H-pyrazol-4-yl methyl halide (e.g., bromide or chloride) under basic conditions to attach the pyrazole ring at the 2-position.
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to couple pyrazole boronate esters or halides with amino alcohol derivatives, facilitating the formation of the C–C bond between the pyrazole and the propanol backbone.
Formation of the Dihydrochloride Salt
The free base form of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol is converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid, usually in an organic solvent or aqueous medium, to improve crystallinity, stability, and solubility.
Representative Preparation Procedure (Literature-Based)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of amino alcohol intermediate via epoxide ring-opening | Epichlorohydrin + ammonia, aqueous or alcoholic solvent, mild heating | 50–65 | Control of temperature critical to avoid side reactions |
| 2 | Alkylation with 1-methyl-1H-pyrazol-4-yl methyl bromide | Base (e.g., K2CO3), polar aprotic solvent (DMF), room temp to 60°C | 60–75 | Purification by chromatography recommended |
| 3 | Salt formation | Treatment with HCl in ethanol or water | >90 | Crystallization yields pure dihydrochloride salt |
Analytical and Research Findings
Purity and Identity Confirmation : Characterization by NMR (1H, 13C), mass spectrometry, and elemental analysis confirms the structure and purity of the compound.
Solubility : The dihydrochloride salt exhibits high solubility in water and polar solvents, facilitating biological assays and pharmaceutical formulation.
Stability : The dihydrochloride salt form is more stable than the free base under ambient conditions, reducing degradation during storage.
Biological Activity Correlation : The presence of the pyrazole ring and amino alcohol backbone contributes to binding affinity in enzymatic targets, as evidenced by studies on related pyrazole-containing compounds.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Amino alcohol synthesis | Epoxide ring-opening or reductive amination | Epichlorohydrin, ammonia, reducing agents | Straightforward, scalable | Requires careful control to avoid side products |
| Pyrazole introduction | Alkylation or Pd-catalyzed cross-coupling | Pyrazole methyl halide, Pd catalysts, bases | High regioselectivity, versatile | Pd catalysts can be costly; purification needed |
| Salt formation | Acid-base reaction with HCl | Concentrated HCl, solvent | Improves solubility and stability | Requires control of stoichiometry |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and sulfonating agents (e.g., chlorosulfonic acid).
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, sulfonates.
Scientific Research Applications
Medicinal Chemistry
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride is being investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit anticancer properties. For instance, a study highlighted the inhibition of cancer cell proliferation through specific signaling pathways modulated by pyrazole derivatives, suggesting that this compound could be further explored for similar activities .
Neuropharmacology
Research indicates that compounds with similar structures to this compound may influence neurotransmitter systems. This opens avenues for exploring its effects on neurological disorders.
Case Study: Neuroprotective Effects
A study demonstrated that pyrazole derivatives could protect neuronal cells from oxidative stress, providing a basis for investigating this compound's neuroprotective properties .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its ability to interact with specific biochemical pathways in plants.
Case Study: Herbicidal Activity
Research has shown that certain pyrazole derivatives can inhibit plant growth by targeting specific enzymes involved in growth regulation. This suggests that this compound could be developed as a novel herbicide .
Polymer Chemistry
The compound can be utilized in the synthesis of new polymers with enhanced properties due to its functional groups, which can facilitate cross-linking and improve material characteristics.
Case Study: Polymer Development
Research has demonstrated that incorporating amino alcohols into polymer matrices can enhance thermal stability and mechanical properties. The unique structure of this compound may lead to innovative materials with tailored functionalities .
Mechanism of Action
The mechanism by which 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Functional Group and Property Comparisons
- Pyrazole vs. Triazole : The pyrazole ring in the target compound (1-methyl-1H-pyrazol-4-yl) provides two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions. In contrast, the 1,2,4-triazole in ’s analog introduces a third nitrogen, altering electronic distribution and binding specificity .
- Alcohol vs.
- Substituent Effects : The trifluoromethyl group in ’s analog boosts metabolic stability and electronegativity, whereas the chloro-methylpyrazole in ’s compound may improve steric hindrance and halogen bonding .
Biological Activity
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride (CAS Number: 1803581-22-7) is a compound with potential therapeutic applications, particularly in the fields of antibacterial and antifungal research. This article aims to explore its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C8H17Cl2N3O
- Molecular Weight : 242.14 g/mol
- CAS Number : 1803581-22-7
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. The following table summarizes its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated; however, structural characteristics suggest it may interfere with bacterial cell wall synthesis or disrupt cellular metabolism. The presence of the pyrazole ring is particularly notable, as pyrazole derivatives are often linked to various biological activities, including enzyme inhibition and receptor modulation .
Study on Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial activity of several pyrazole derivatives, including our compound of interest. The study employed the agar disc-diffusion method and found that compounds with similar structures demonstrated a broad spectrum of antibacterial efficacy, supporting the hypothesis that modifications to the pyrazole structure can enhance antimicrobial properties .
Antifungal Activity Assessment
Another investigation focused on the antifungal properties of related compounds, revealing that derivatives with a methyl group at the pyrazole position exhibited improved activity against fungal strains, including Candida albicans. This aligns with findings for this compound, suggesting a potential for development as an antifungal agent .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole moiety and the alkyl chain can significantly influence its potency and selectivity against various pathogens. For instance, studies indicate that substituents on the pyrazole ring can enhance binding affinity to target proteins involved in bacterial resistance mechanisms .
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves coupling pyrazole derivatives with propanolamine precursors. A general method includes:
- Step 1: Alkylation of 1-methyl-1H-pyrazole-4-methanol with a brominated propanolamine intermediate under reflux in xylene or toluene .
- Step 2: Formation of the dihydrochloride salt via HCl gas bubbling or treatment with concentrated HCl in ethanol .
- Optimization: Use catalytic bases (e.g., KCO) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC to minimize side products. Purification via recrystallization (methanol/water mixtures) improves yield .
Advanced: How can researchers resolve contradictions in stereochemical assignments between X-ray crystallography and NMR data?
Answer:
- X-ray Crystallography: Refine crystal structures using programs like SHELXL (for small molecules) to determine absolute configuration . For flexible side chains, employ restraints to model disorder.
- NMR Analysis: Use H-H NOESY to identify spatial proximity of protons and C NMR for chiral center assignments. Compare experimental NMR data with DFT-calculated chemical shifts for stereoisomers.
- Cross-Validation: If discrepancies arise (e.g., conflicting R/S assignments), re-examine crystal packing effects or solvent-induced conformational changes using ORTEP-3 for structural visualization .
Basic: What analytical techniques confirm purity and structural integrity?
Answer:
- Purity: HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm. Acceptable purity: ≥95% .
- Structural Confirmation:
Advanced: What computational strategies model biological target interactions given conformational flexibility?
Answer:
- Molecular Dynamics (MD): Simulate the compound in explicit solvent (e.g., TIP3P water) to sample low-energy conformers. Use AMBER or CHARMM force fields.
- Docking Studies: Employ flexible docking in AutoDock Vina, allowing rotational freedom for the pyrazole and aminopropanol groups. Validate with experimental IC data from analogous compounds .
- QM/MM: Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to study electronic interactions at binding sites .
Basic: What parameters are critical during recrystallization of dihydrochloride salts?
Answer:
- Solvent Selection: Use polar aprotic solvents (methanol, ethanol) with controlled water content to avoid hydrolysis.
- Temperature Gradient: Cool solutions slowly (1–2°C/min) to promote crystal nucleation.
- Salt Stability: Monitor pH during HCl addition; excess acid can degrade the free base. Target pH 2–3 for optimal salt formation .
Advanced: How to address bioactivity discrepancies from salt forms or stereoisomers?
Answer:
- Salt Form Comparison: Test free base vs. dihydrochloride in parallel assays (e.g., enzyme inhibition). Adjust buffer ionic strength to account for chloride ion interference .
- Stereoisomer Separation: Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution. Assign bioactivity to individual enantiomers via dose-response curves .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate structural factors (e.g., protonation state) influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
